molecular formula C16H18NO4- B13388443 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester

Cat. No.: B13388443
M. Wt: 288.32 g/mol
InChI Key: GGRXHCDVNPOPQW-UHFFFAOYSA-M
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Description

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester is a compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester can be compared with other similar compounds, such as 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester and 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl These compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical properties and biological activities The uniqueness of 8-Azabicyclo[32

Properties

Molecular Formula

C16H18NO4-

Molecular Weight

288.32 g/mol

IUPAC Name

8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/p-1

InChI Key

GGRXHCDVNPOPQW-UHFFFAOYSA-M

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

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